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N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE

Furin protease inhibition Structure–activity relationship Proprotein convertase selectivity

Generic guanylhydrazones lead to invalid biological conclusions. Sourcing the incorrect regioisomer (e.g., ortho-chloro or 2-chloro) will not replicate published UBE2N (IC50=13.0µM) or CYP2C8 (IC50=3.0µM) activity. Our custom synthesis delivers the exact para-substituted (E)-isomer. - Verified identity: LC-MS & NMR confirmation of the (E)-benzylidene configuration. - Batch-to-batch consistency: Guarantees reproducible UBE2N/NCF1 modulation in cellular models. - Global compliance: Ships with full IUPAC documentation to streamline procurement.

Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
Cat. No. B5360963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C=NN=C(N)N)Cl
InChIInChI=1S/C15H15ClN4O/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+
InChIKeyYGTWHYDKFQWMCH-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N''-[(E)-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine – Identity, Scaffold Class, and Core Procurement Prerequisites


N''-[(E)-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine (IUPAC: 2-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine; synonym MLS000572352) belongs to the aromatic guanylhydrazone class [1]. The molecule comprises a para-substituted benzylidene core linked to a terminal guanidine via an imine (Schiff base) bridge, with a 4-chlorobenzyloxy substituent at the distal phenyl ring [2]. This scaffold has been explored in furin protease inhibition, CYP enzyme profiling, and protein–protein interaction screening campaigns, placing it at the intersection of antiviral and chemical-probe procurement [3].

Why In-Class Guanylhydrazone Substitution Risks Irreproducible Data in Furin and CYP Assays


Aromatic guanylhydrazones are not functionally interchangeable. The position of the chlorobenzyloxy substituent (para vs. ortho on the central phenyl ring) dictates the binding pose within the furin S1 pocket, as demonstrated by X-ray crystallography of the ortho isomer mi359 [1]. Additionally, SAR data show that a single guanylhydrazone without the chlorobenzyloxy appendage (compound 3) loses >20-fold furin affinity relative to the ortho-substituted congener [1]. Regioisomeric variation also alters CYP inhibition profiles: the 2-chloro positional isomer (CHEMBL2369168) exhibits differential GPCR interaction fingerprints compared with the 4-chloro target compound [2]. Consequently, sourcing a generic “guanylhydrazone” or an incorrectly substituted analog without verifying the exact substitution pattern can invalidate biological conclusions and waste discovery resources.

Quantitative Differentiation Evidence for N''-[(E)-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine Against Closest Analogs


Regioisomeric Selectivity: Para-Chlorobenzyloxy vs. Ortho-Chlorobenzyloxy Positioning Drives Distinct Target Engagement Profiles

The target compound carries the 4-chlorobenzyloxy group in the para position relative to the guanylhydrazone arm on the central phenyl ring [1]. In the ortho positional isomer (inhibitor 4/mi359; PDB 7O22), the same 4-chlorobenzyloxy substituent is attached ortho to the guanylhydrazone, forcing a ~40° tilt of the warhead, a side-chain flip of Ser253, and insertion of the chlorophenyl ring into the putative S1′ pocket of furin [2]. The ortho isomer achieves a Ki of 11.8–25.3 µM against furin, whereas the unsubstituted parent (compound 3, lacking the chlorobenzyloxy group) yields a Ki of 273 µM—a >10-fold penalty [2]. No published Ki for the para isomer in furin is available, but the differential binding pose demonstrated crystallographically for the ortho isomer indicates that the para substitution pattern will present the chlorobenzyloxy group to a distinct sub-pocket, likely altering both the binding mode and the selectivity window across the proprotein convertase family [2].

Furin protease inhibition Structure–activity relationship Proprotein convertase selectivity

CYP Enzyme Inhibition Fingerprint: Target Compound Displays Distinct P450 Selectivity vs. In-Class Guanylhydrazones

The target compound was profiled against human liver microsomal CYP isoforms CYP2C8, CYP2C9, and CYP2C19. It inhibited CYP2C8 with an IC50 of 3,000 nM, CYP2C19 with 9,100 nM, and CYP2C9 with 23,000 nM, yielding a 7.7-fold selectivity window for CYP2C8 over CYP2C9 [1]. This profile is contrastable with the 2-chloro positional isomer (CHEMBL2369168), which was identified as a ligand for GLP-1R and NPSR1 in GPCR screens rather than as a CYP inhibitor, indicating a functional shift driven by the chlorine position [2]. The differential CYP inhibition landscape provides a practical selection criterion: the para-chloro isomer may be preferred when CYP2C8 activity is a concern in cell-based assays, whereas the 2-chloro isomer is more relevant for GPCR-targeted campaigns.

CYP450 inhibition Drug metabolism In vitro ADME

Protein–Protein Interaction Profiling: NCF1 vs. UBE2N Engagement Differentiates Target Compound from Bis-Guanylhydrazone Congeners

In MLSCN screening campaigns, the target compound inhibited Neutrophil Cytosol Factor 1 (NCF1, p47phox) with an IC50 of 18,200 nM and Ubiquitin-Conjugating Enzyme E2 N (UBE2N) with an IC50 of 13,000 nM [1]. These moderate potencies distinguish the mono-guanylhydrazone para isomer from bis-guanylhydrazones such as inhibitor 1 (Ki furin = 3.3 µM) and inhibitor 2 (Ki furin = 3.1 µM), which achieve low-micromolar affinity at furin but rely on a second guanylhydrazone warhead that adds molecular weight and polarity [2]. The target compound’s simpler pharmacophore (single guanylhydrazone, MW ≈ 302.8) and distinct target space (NCF1/UBE2N vs. furin) make it a more tractable starting point for chemical-probe development targeting the ubiquitination/oxidase pathways.

Protein–protein interaction Ubiquitin pathway NADPH oxidase

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity of the Para Isomer vs. Ortho and 2-Chloro Analogs

The three regioisomers share the identical molecular formula C15H15ClN4O (MW 302.76) but differ in predicted physicochemical properties that affect assay compatibility. The 2-chloro isomer (CHEMBL2369168) has a calculated XLogP of 2.6 with 3 H-bond acceptors and 2 H-bond donors [1]. The ortho isomer (mi359) crystallized in the furin S1 pocket reveals a hydrogen bond between the ether oxygen and Asn295, a contact geometrically inaccessible to the para isomer due to the altered trajectory of the chlorobenzyloxy arm [2]. This difference in intramolecular hydrogen-bond presentation translates to altered solvation and protein recognition profiles, despite identical bulk descriptors [1][2].

Lipophilicity Drug-likeness Physicochemical property

Procurement-Ready Application Scenarios for N''-[(E)-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine


Chemical Probe for NCF1/p47phox-Mediated Oxidative Burst Assays

The target compound’s IC50 of 18.2 µM against NCF1 (S99G variant) [1] provides a starting point for modulating NADPH oxidase assembly in cellular models. Because the 2-chloro isomer and bis-guanylhydrazone analogs lack reported NCF1 activity, the para-chloro compound is the appropriate choice for this target space. Users should confirm activity in their specific cell background and consider the moderate potency when designing dose–response experiments to avoid off-target CYP2C8 inhibition at higher concentrations [1].

Regioisomeric Probe for Proprotein Convertase Selectivity Profiling

The ortho isomer mi359 demonstrates furin inhibition (Ki 11.8–25.3 µM) with a defined OFF-state binding pose and 7-fold selectivity over PC7 [2]. The para isomer, by presenting the chlorobenzyloxy group in a different orientation, is expected to yield a distinct PC selectivity signature [2]. Researchers comparing para vs. ortho isomers can map the contribution of the S1′ pocket interaction to PC family selectivity, an approach validated by the crystallographic titration data in the primary literature [2].

CYP2C8-Selective Tool for In Vitro Metabolism Studies

With a CYP2C8 IC50 of 3.0 µM and 7.7-fold selectivity over CYP2C9 [3], the target compound can serve as a control inhibitor in human liver microsome assays where CYP2C8-mediated metabolism of a co-dosed probe substrate must be suppressed without fully inhibiting CYP2C9 or CYP2C19. This application is not interchangeable with the 2-chloro isomer, which has not been reported to inhibit CYP isoforms [4], underscoring the procurement necessity for the correct regioisomer.

Ubiquitin-Conjugating Enzyme E2 N (UBE2N) Inhibitor for DNA Damage Response Studies

The target compound inhibits UBE2N with an IC50 of 13.0 µM [1]. UBE2N is a critical mediator of K63-linked ubiquitination in DNA damage tolerance and NF-κB signaling. Neither the ortho isomer nor bis-guanylhydrazones have published UBE2N data, making the para isomer the only guanylhydrazone in this set with validated engagement of the ubiquitin pathway [1][2]. Users should pair the compound with a structurally distinct UBE2N inhibitor to control for off-target effects.

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